N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
This compound is an organic molecule that contains several functional groups, including an ethoxy group, a tetrazole group, a biphenyl group, and a carboxamide group. These groups could potentially confer a variety of chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactions involved. For example, the tetrazole group might be introduced via a [2+3] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the biphenyl and tetrazole groups) could potentially have a significant impact on the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the tetrazole group is known to participate in various reactions, including cycloadditions and substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups (like the carboxamide) could affect its solubility in different solvents .Scientific Research Applications
Biomarkers for Investigating Tobacco and Cancer
- Human Urinary Carcinogen Metabolites: The study discusses the utility of measuring human urinary carcinogen metabolites as a practical approach for obtaining information about tobacco use and cancer risk. This includes methods for quantifying carcinogens and their metabolites found in smokers or those exposed to environmental tobacco smoke, potentially relevant in the context of chemical research for understanding exposure and risk assessment related to cancer (Hecht, 2002).
DNA Interaction and Drug Design
- DNA Minor Groove Binders: A review of Hoechst 33258 and its analogues, which are known to bind to the minor groove of DNA, offering insights into the molecular basis for DNA sequence recognition and binding. This is relevant for drug design and understanding the interaction of small molecules with DNA (Issar & Kakkar, 2013).
Organic Synthesis
- Synthesis of Weinreb Amides and Derivatives: Describes developments in the synthesis of Weinreb amides, which are used as intermediates in organic synthesis. The review highlights methodologies for converting carboxylic acids, acid chlorides, and esters to aldehydes or ketones, demonstrating the importance of chemical synthesis techniques (Khalid et al., 2020).
Environmental Toxicity and Ecotoxicity
- Chronic Ecotoxicity of Nonylphenol Ethoxylates: This study provides a weight of evidence analysis for the ecotoxicity of nonylphenol ethoxylates and related compounds, highlighting the environmental impact of chemical pollutants and the need for assessing their ecological risks (Staples et al., 2004).
Food Chemistry and Toxicology
- Methylglyoxal in Foods: Reviews the formation, transformation, benefits, and deleterious effects of methylglyoxal in foods, discussing the role of amino acids and phenolic compounds in mitigating its presence. This reflects the intersection of chemistry and food science, especially concerning food safety and quality (Zheng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-2-30-21-14-12-20(13-15-21)28-22(25-26-27-28)16-24-23(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLVMRMZBWEARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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